molecular formula C8H16O3 B105495 Ethyl 6-hydroxyhexanoate CAS No. 5299-60-5

Ethyl 6-hydroxyhexanoate

Cat. No. B105495
CAS RN: 5299-60-5
M. Wt: 160.21 g/mol
InChI Key: HYXRUZUPCFVWAH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyhexanoate is a compound that can be synthesized from various precursors and is used in different applications, including the fragrance industry. It is characterized by the presence of an ethyl ester functional group and a hydroxyl group on the hexanoate chain. The compound is related to other hexanoate derivatives and is a part of a broader class of chemicals that are used in various industrial and research applications.

Synthesis Analysis

The synthesis of ethyl 6-hydroxyhexanoate can be achieved through a transesterification reaction starting from ε-caprolactone, as described in the preparation of ethyl 6-acetoxyhexanoate, where ethyl 6-hydroxyhexanoate is an intermediate product . This method provides a straightforward approach to obtaining the compound and can be performed in an academic setting, such as a second-year organic chemistry laboratory. The synthesis involves acid-catalyzed transesterification followed by acetylation under mildly basic conditions to yield the final product.

Molecular Structure Analysis

While the specific molecular structure analysis of ethyl 6-hydroxyhexanoate is not directly provided, related compounds have been studied using techniques such as single crystal X-ray diffraction, which confirms the molecular structure and provides insights into the crystal packing stability through intermolecular interactions . These techniques are crucial for understanding the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

Ethyl 6-hydroxyhexanoate can undergo various chemical reactions due to the presence of functional groups that can be modified or participate in reactions. For instance, it can be acetylated to form ethyl 6-acetoxyhexanoate, a compound with a raspberry-like odor used in the fragrance industry . Additionally, hexanoate derivatives can participate in Friedel-Crafts reactions, as seen in the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates . These reactions are important for the synthesis of complex organic molecules with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-hydroxyhexanoate are not explicitly detailed in the provided papers. However, related compounds such as 2-ethylhexanoic acid and its metabolites, including hydroxylated derivatives, have been studied for their physicochemical properties . These properties are essential for understanding the behavior of the compound in different environments and for its applications in industry. For example, metal 2-ethylhexanoates are used as precursors in materials science due to their desirable properties .

Scientific Research Applications

Synthesis in Organic Chemistry
Ethyl 6-hydroxyhexanoate plays a significant role in organic chemistry, particularly in the synthesis of various compounds. McCullagh and Hirakis (2017) describe its use in the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor. The synthesis involves a two-step procedure beginning with e-caprolactone and includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to produce ethyl 6-acetoxyhexanoate (McCullagh & Hirakis, 2017).

Biochemical Approaches in Synthesis
Nanduri et al. (2001) explored different biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate, a structurally similar compound. They used various techniques, including enzymatic reduction and hydrolysis, to achieve high yields and enantiomeric excesses of the target compounds (Nanduri et al., 2001).

Metabolic Studies and Radiochemistry
Pennanen et al. (1991) investigated the metabolites of 2-ethylhexanoic acid in rats, where ethyl 6-hydroxyhexanoate was identified as a metabolite. This study is crucial for understanding the metabolic pathways of similar compounds in biological systems (Pennanen et al., 1991). Gopalakrishna et al. (1988) used ethyl 6-hydroxyhexanoate in the synthesis of radioiodinated aliphatic amines, demonstrating its utility in creating imaging agents for medical applications (Gopalakrishna et al., 1988).

Enantioselective Bioreduction and Polymer Research
Ramos et al. (2011) conducted a study on the enantioselective bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, highlighting the potential of ethyl 6-hydroxyhexanoate in stereoselective synthesis (Ramos et al., 2011). In polymer research, Cheng et al. (2006) studied the effects of poly(hydroxybutyrate-co-hydroxyhexanoate) microparticles, which include ethyl 6-hydroxyhexanoate derivatives, on fibroblast cell proliferation, indicating its relevance in biomaterials (Cheng et al., 2006).

Safety And Hazards

Ethyl 6-hydroxyhexanoate is classified as a combustible liquid . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, the victim should drink water (two glasses at most) and consult a doctor if feeling unwell . In the event of a fire, firefighters should wear self-contained breathing apparatus .

properties

IUPAC Name

ethyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXRUZUPCFVWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606130-29-4
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606130-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60326814
Record name Ethyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxyhexanoate

CAS RN

5299-60-5
Record name Ethyl 6-hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5299-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
JV McCullagh, SP Hirakis - Journal of Chemical Education, 2017 - ACS Publications
… The first step involves an acid-catalyzed transesterification of the lactone to form ethyl 6-hydroxyhexanoate. Ethyl 6-hydroxyhexanoate is converted to the desired compound via …
Number of citations: 7 pubs.acs.org
K Parish-Virtue, M Johannisson-Wallman… - Journal of Chemical …, 2020 - ACS Publications
… Students were supplied with all of the necessary equipment and were first tasked with weighing out the portion of ethyl 6-hydroxyhexanoate before adding the described amounts of …
Number of citations: 2 pubs.acs.org
NY Kim, PE Laibinis - Journal of the American Chemical Society, 1997 - ACS Publications
… ethyl glycolate and ethyl 6-hydroxyhexanoate. For the ethyl 6-hydroxyhexanoate, the spectra … (1s) spectrum for porous silicon derivatized with ethyl 6-hydroxyhexanoate. Here, the C(1s) …
Number of citations: 211 pubs.acs.org
SG Elliot, C Andersen, S Tolborg, S Meier, I Sádaba… - Rsc Advances, 2017 - pubs.rsc.org
… We have furthermore isolated gram quantities of DPM and we show the successful co-polymerisation of DPM and ethyl 6-hydroxyhexanoate (E6-HH) using enzymatic polymerisation. …
Number of citations: 32 pubs.rsc.org
NM Yoon, CS Pak, C Brown Herbert… - The Journal of …, 1973 - ACS Publications
… The remarkable utility of this reagent for the selective reduction of carboxylic acids was confirmed by the selective conversion of adipic acid monoethyl ester to ethyl 6-hydroxyhexanoate …
Number of citations: 378 pubs.acs.org
G Gopalakrishna, YW Lee, S Selvaraj… - Journal of Labelled …, 1988 - Wiley Online Library
… 2-methyl- and 2-isopropyl- substituted 6-hydroxy-1-hexylamines were synthesized from ethyl-6-hydroxyhexanoate in 22% and 11% overall chemical yield respectively. 6-hydroxy- 1 -…
AE Daugaard, C Hoffmann, C Andersen - Nordic Polymer Days 2016 …, 2016 - core.ac.uk
… DPM was copolymerized together with ethyl-6-hydroxyhexanoate yielding copolymers with molecular weights of up to 12,000 g/mol. The polymers were postfunctionalized using …
Number of citations: 3 core.ac.uk
AO Terent'ev, MM Platonov, AS Kashin, GI Nikishin - Tetrahedron, 2008 - Elsevier
… diethyl adipate and the diethyl adipate to ethyl 6-hydroxyhexanoate ratio was studied for the … the ratio of the yields of diethyl adipate and ethyl 6-hydroxyhexanoate was 1.3, 1.5, and 1.6, …
Number of citations: 53 www.sciencedirect.com
DM Alonso, ML Granados, R Mariscal, A Douhal - Journal of Catalysis, 2009 - Elsevier
… Only in the case of the ethyl 6-hydroxyhexanoate were other products formed, as will be discussed later. The error in the determination of the yield was ±5% of the absolute yield value. …
Number of citations: 65 www.sciencedirect.com
H Dong, H Wang, S Cao, J Shen - Biotechnology letters, 1998 - Springer
… ε-Caprolactone, -butyrolactone, lactide, ethyl lactate, -()-butyrolactone, -()-decanolactone and ()-dodecanolactone were from Aldrich; ethyl 6hydroxyhexanoate, ethyl 4-hydroxybutyrate, …
Number of citations: 93 link.springer.com

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